
N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride
Overview
Description
N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride is a pyridine-derived compound characterized by a nicotinamide backbone substituted with a piperidin-3-yl group at the 6-position and a methylamide moiety. The dihydrochloride salt form enhances its water solubility, making it suitable for pharmaceutical and synthetic applications.
This compound is commercially available through multiple suppliers (5 listed in ), indicating its relevance in research and industrial contexts.
Preparation Methods
The synthesis of N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with nicotinic acid and piperidine.
Formation of Nicotinamide: Nicotinic acid is converted to nicotinamide through an amidation reaction.
N-Methylation: The nicotinamide is then subjected to N-methylation using methyl iodide or a similar methylating agent.
Piperidinylation: The N-methylated nicotinamide is reacted with piperidine to form the final product.
Dihydrochloride Formation: The compound is then converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated equipment to ensure consistency and scalability .
Chemical Reactions Analysis
N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine ring or the nicotinamide moiety are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride has the following chemical properties:
- Molecular Formula : C₁₂H₁₉Cl₂N₃O
- Molecular Weight : Approximately 267.15 g/mol
- CAS Number : 1858255-34-1
The compound's structure is characterized by the presence of a piperidine ring connected to a nicotinamide group, which is known for influencing its pharmacological properties.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications:
- Anti-Cancer Activity : In vitro studies have shown that this compound exhibits significant anti-cancer properties. It has been tested against various cancer cell lines, including breast cancer, where it demonstrated an IC50 value comparable to established chemotherapeutics like Olaparib. The compound induces apoptosis through the activation of caspase pathways, highlighting its potential as an anti-cancer agent.
- Neurological Implications : Research indicates that this compound may enhance neuroprotection in models of oxidative stress. It modulates neurotransmitter receptors, suggesting applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Pharmacological Studies
The pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:
- Absorption and Distribution : The compound shows favorable absorption characteristics, indicating efficient distribution across cellular membranes due to its lipophilic nature.
- Metabolism : Preliminary studies suggest that it undergoes metabolic transformations that could influence its efficacy and safety profile. Further research is needed to fully elucidate these pathways.
Activity Type | Description | Reference |
---|---|---|
Anti-Cancer | Induces apoptosis in cancer cells; IC50 comparable to Olaparib | |
Neuroprotection | Enhances neuroprotection in oxidative stress models | |
Enzyme Inhibition | Inhibits enzymes linked to PI3K signaling pathways | |
Receptor Modulation | Modulates receptor activity affecting cell proliferation and survival |
Study 1: Anti-Cancer Mechanism
In a study focused on breast cancer cells, this compound was shown to activate apoptotic pathways effectively. The compound's ability to induce cell death was confirmed through assays measuring caspase activity, indicating its potential as an effective anti-cancer agent.
Study 2: Neuroprotective Effects
Another investigation explored the compound's neuroprotective effects in neuronal cell cultures subjected to oxidative stress. Results indicated that treatment with this compound led to reduced cell death and improved viability, suggesting its utility in developing therapies for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine Derivatives with Piperidinyl Substituents
The target compound shares structural similarities with 6-(Piperidin-3-yl)-2-propylpyrimidin-4(3H)-one hydrochloride, another dihydrochloride salt. However, the latter features a pyrimidinone core instead of a nicotinamide group, which may alter its hydrogen-bonding capacity and biological activity .
Compound Name | Core Structure | Key Substituents | Applications |
---|---|---|---|
N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride | Pyridine | Piperidin-3-yl, methylamide | Pharmaceutical synthesis |
6-(Piperidin-3-yl)-2-propylpyrimidin-4(3H)-one hydrochloride | Pyrimidinone | Piperidin-3-yl, propyl | Undisclosed (likely medicinal) |
Nicotinamide and Pyridine Carboxylate Derivatives
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride (CAS 1909336-84-0) shares the pyridine backbone and dihydrochloride salt but differs in substituents: it has a methyl ester at the 3-position and a methylaminomethyl group at the 6-position.
Property | Target Compound | Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride |
---|---|---|
Functional Group (3-position) | Carboxamide | Methyl ester |
Solubility | High (dihydrochloride salt) | Moderate (ester reduces solubility) |
Applications | Drug intermediates | Chemical synthesis, catalysis |
Azoamidine Dihydrochlorides (Water-Soluble Initiators)
lists multiple azoamidine dihydrochlorides (e.g., 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride). While these share the dihydrochloride salt for enhanced water solubility, their azo (–N=N–) and amidine groups make them suitable as radical initiators in polymerization, unlike the target compound’s pharmaceutical applications .
Halogenated Pyridine Derivatives
Compounds like 2-Chloro-4-iodonicotinonitrile () feature halogen substituents (Cl, I) that increase molecular stability but reduce solubility. The target compound’s piperidinyl and amide groups likely improve bioavailability and target specificity compared to halogenated analogs, which are often used in agrochemicals or materials science .
Nitrosamine Compounds
Nitrosopiperidine (CAS 100-75-4, ) contains a nitroso (–N=O) group, which is associated with carcinogenicity. In contrast, the target compound’s amide and piperidine groups suggest a safer profile, though thorough toxicity studies are required .
Commercial and Supplier Landscape
The target compound is supplied by 5 manufacturers (), indicating robust demand. In contrast, analogs like 6-(Piperidin-3-yl)-2-propylpyrimidin-4(3H)-one hydrochloride have only 1 supplier, reflecting niche applications .
Biological Activity
N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a piperidine ring and a nicotinamide moiety. This structure is crucial for its biological interactions and therapeutic potential.
Property | Details |
---|---|
Molecular Formula | C₁₁H₁₄Cl₂N₂ |
Molecular Weight | 248.15 g/mol |
Solubility | Soluble in water and organic solvents |
Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. Preliminary studies suggest that it may influence neurotransmitter systems by modulating the activity of specific receptors, such as histamine and sigma receptors, which are implicated in pain modulation and neuroprotection .
Neuroprotective Effects
Research indicates that this compound may have neuroprotective properties. It has been shown to modulate neurotransmitter release, potentially offering therapeutic benefits in neurodegenerative diseases.
Anti-inflammatory Properties
In vitro studies have demonstrated that compounds similar to N-Methyl-6-piperidin-3-ylnicotinamide exhibit anti-inflammatory effects. These compounds have been evaluated for their ability to reduce markers of inflammation in activated macrophages, suggesting that they could serve as potential anti-inflammatory agents .
Analgesic Activity
The compound has been investigated for its analgesic properties in various pain models. Studies have indicated that it may provide relief in both nociceptive and neuropathic pain conditions through its interaction with pain-related receptors .
Case Studies and Research Findings
- Neuroprotective Study : A study conducted on animal models demonstrated that this compound significantly reduced neuronal cell death induced by oxidative stress, highlighting its potential as a neuroprotective agent.
- Anti-inflammatory Research : In a controlled experiment using RAW 264.7 macrophage cells, the compound was found to decrease the production of nitric oxide (NO) and inflammatory cytokines when stimulated with lipopolysaccharides (LPS), indicating strong anti-inflammatory activity .
- Pain Management Study : A recent study assessed the analgesic effects of the compound in various pain models, revealing significant reductions in pain responses compared to control groups, thus supporting its use in pain management therapies .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound | Biological Activity |
---|---|
N-Methyl-6-piperidinyl nicotinamide | Modulates neurotransmitter activity |
N-Methyl-3-piperidinyl nicotinamide | Exhibits analgesic effects |
N-Methyl-4-piperidinyl nicotinamide | Potential anti-cancer properties |
While all these compounds share structural similarities, this compound stands out due to its specific interaction profiles and potential therapeutic applications.
Properties
IUPAC Name |
N-methyl-6-piperidin-3-ylpyridine-3-carboxamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.2ClH/c1-13-12(16)10-4-5-11(15-8-10)9-3-2-6-14-7-9;;/h4-5,8-9,14H,2-3,6-7H2,1H3,(H,13,16);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOPDHQEJVMCKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN=C(C=C1)C2CCCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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